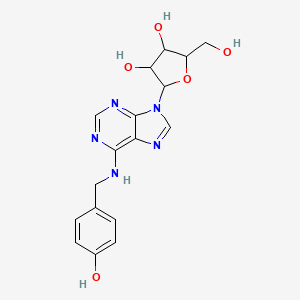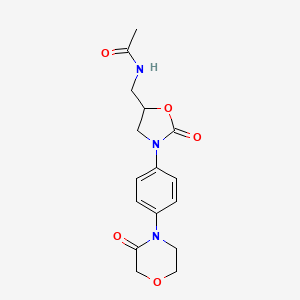
Rivaroxaban Impurity 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rivaroxaban Impurity 4 is a byproduct formed during the synthesis of Rivaroxaban, an anticoagulant drug used to prevent and treat blood clots. This impurity is one of several that can be generated during the manufacturing process and needs to be carefully monitored and controlled to ensure the purity and efficacy of the final pharmaceutical product .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rivaroxaban Impurity 4 involves multiple steps, including the use of various reagents and catalysts. One common synthetic route involves the condensation of 4-aminophenyl-3-morpholinone with 4-nitrophenyl 5-chlorothiophene-2-carboxylate in the presence of dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base . The reaction mixture is then subjected to crystallization using a combination of acetonitrile and methanol as anti-solvents to isolate the impurity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to optimize yield and purity. High-performance liquid chromatography (HPLC) is often used to monitor the formation and separation of impurities during the manufacturing process .
Analyse Chemischer Reaktionen
Types of Reactions
Rivaroxaban Impurity 4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and subsequent purification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate.
Major Products Formed
The major products formed from these reactions include various derivatives of the original impurity, which can be further purified and characterized using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Wissenschaftliche Forschungsanwendungen
Rivaroxaban Impurity 4 has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Rivaroxaban Impurity 4 is not well-documented, as it is primarily considered a byproduct rather than an active pharmaceutical ingredient. understanding its formation and behavior is crucial for ensuring the overall safety and efficacy of Rivaroxaban. The impurity may interact with molecular targets and pathways involved in the synthesis and degradation of the parent compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rivaroxaban Impurity 1: Characterized by its unique molecular structure and formation pathway.
Rivaroxaban Impurity 2: Known for its distinct chemical properties and synthesis route.
Rivaroxaban Impurity 3: Another related substance with specific analytical and synthetic characteristics.
Uniqueness
Rivaroxaban Impurity 4 is unique due to its specific formation conditions and the particular reagents and catalysts used in its synthesis. Its distinct chemical structure and properties set it apart from other impurities, making it a critical component in the quality control of Rivaroxaban production .
Eigenschaften
Molekularformel |
C16H19N3O5 |
|---|---|
Molekulargewicht |
333.34 g/mol |
IUPAC-Name |
N-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C16H19N3O5/c1-11(20)17-8-14-9-19(16(22)24-14)13-4-2-12(3-5-13)18-6-7-23-10-15(18)21/h2-5,14H,6-10H2,1H3,(H,17,20) |
InChI-Schlüssel |
ZINXMVCVGXRHDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


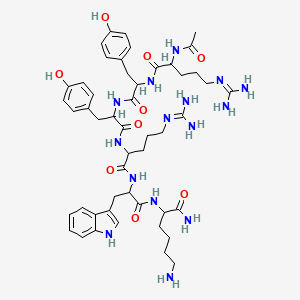

![2-Amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride](/img/structure/B13395183.png)
![methyl 5-ethylidene-4-[2-oxo-2-[4-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]phenoxy]ethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B13395185.png)
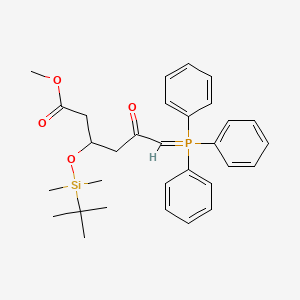
![1-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13395193.png)
![[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,9,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13395203.png)
![Sodium;2-[(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(4-hydroxy-2,5-dimethylphenyl)methyl]benzenesulfonate](/img/structure/B13395217.png)
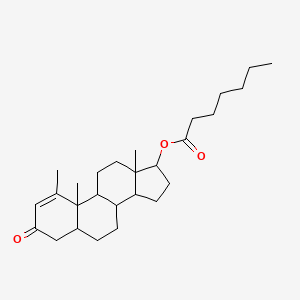
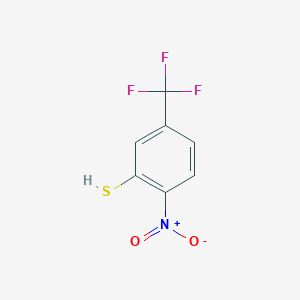
![2-[[3,4,5-Tris(2-hydroxyethoxy)-6-methoxyoxan-2-yl]methoxy]ethanol](/img/structure/B13395226.png)
![Acetic acid;2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid](/img/structure/B13395233.png)

